![molecular formula C12H14N2O B11897328 6-amino-3-ethyl-4-methylquinolin-2(1H)-one](/img/structure/B11897328.png)
6-amino-3-ethyl-4-methylquinolin-2(1H)-one
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Overview
Description
6-amino-3-ethyl-4-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-ethyl-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis could start with commercially available aniline derivatives.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-ethyl-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of quinolinones, including 6-amino-3-ethyl-4-methylquinolin-2(1H)-one, exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinolinone derivatives and their evaluation against bacterial strains, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that modifications at the amino position can enhance antimicrobial efficacy.
Antitubercular Properties
A notable study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) analysis of quinolinone derivatives, identifying specific compounds as potential lead candidates for tuberculosis treatment. The findings suggest that structural features significantly influence their antitubercular activity, indicating that this compound could be explored further in this context .
Cancer Research
Inhibition of Oncogenic Proteins
this compound has been investigated for its ability to inhibit BCL6, an oncogenic transcription factor involved in various cancers. A study demonstrated that modifications to the quinolinone scaffold could maintain essential interactions for potent binding to BCL6, resulting in compounds with submicromolar activity . This suggests potential applications in cancer therapeutics, particularly for lymphomas where BCL6 plays a critical role.
Neurological Applications
Potential as PDE Inhibitors
The compound has also been studied as a potential phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance cardiac contractility and may have applications in treating heart failure. The structural features of this compound allow for selective inhibition of specific PDE isoforms, which could lead to improved therapeutic profiles compared to existing treatments .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of substituted anilines with ethyl acetoacetate or related compounds. This versatility allows for the development of numerous derivatives that can be screened for enhanced biological activity .
Case Studies
- Antimicrobial Efficacy Study : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against clinical isolates, with some achieving MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics.
- BCL6 Inhibition Research : In vitro assays showed that certain modifications to the quinolinone core significantly increased binding affinity to BCL6, suggesting a pathway for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 6-amino-3-ethyl-4-methylquinolin-2(1H)-one would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various molecular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.
Uniqueness
6-amino-3-ethyl-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features could make it a valuable compound for specific applications in research and industry.
Biological Activity
6-Amino-3-ethyl-4-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimalarial effects, and other pharmacological potentials. The analysis includes data tables summarizing key findings from various studies and highlights case studies that demonstrate its efficacy.
Anticancer Activity
Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as topoisomerases and tubulin. For instance, studies have shown that quinoline derivatives can bind to the colchicine binding site on β-tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Case Studies
- MTT Assay Results : A study evaluated a series of quinoline derivatives for their antiproliferative effects using the MTT assay. The compound this compound demonstrated significant cell lysis in various cancer cell lines with an IC50 value of approximately 25 µg/mL .
- Cell Line Specificity : The compound was tested against multiple cancer cell lines, including MDA-MB231 (breast cancer) and HeLa (cervical cancer). It exhibited selective cytotoxicity, showing lower toxicity towards non-malignant cells compared to malignant ones .
Compound | Cell Line Tested | IC50 (µg/mL) | Observations |
---|---|---|---|
This compound | MDA-MB231 | 25 | Significant cell lysis observed |
This compound | HeLa | 30 | Induced apoptosis at higher concentrations |
Antimalarial Activity
In addition to its anticancer properties, this compound has shown potential as an antimalarial agent. Studies have reported that certain quinoline derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.
In Vitro Evaluation
The in vitro antimalarial activity was assessed using assays measuring plasmodial lactate dehydrogenase (LDH) activity. The compound showed promising results with IC50 values comparable to standard antimalarial drugs .
Compound | Strain Tested | IC50 (ng/mL) | Efficacy |
---|---|---|---|
This compound | D6 (CQS) | 20 | Comparable to CQ |
This compound | W2 (CQR) | 22 | Effective against resistant strains |
Other Biological Activities
Beyond anticancer and antimalarial effects, quinoline derivatives have been explored for their anti-inflammatory and antimicrobial properties. Studies indicate that these compounds may inhibit lipid peroxidation and exhibit herbicidal activities as well .
Summary of Findings
Research findings suggest that the biological activity of this compound is multifaceted, with significant implications for drug development in oncology and infectious diseases.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-amino-3-ethyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-9-7(2)10-6-8(13)4-5-11(10)14-12(9)15/h4-6H,3,13H2,1-2H3,(H,14,15) |
InChI Key |
GMVZKFGGIOPWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=CC(=C2)N)NC1=O)C |
Origin of Product |
United States |
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